![molecular formula C11H18N2 B1167306 (R)-Nisoldipine CAS No. 103573-36-0](/img/structure/B1167306.png)
(R)-Nisoldipine
描述
®-Nisoldipine is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension and angina pectoris. It is the enantiomer of nisoldipine, which means it is one of two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Nisoldipine typically involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction. The process includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-Nisoldipine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.
化学反应分析
Types of Reactions
®-Nisoldipine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Various substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction restores the dihydropyridine structure.
科学研究应用
Antihypertensive Effects
(R)-Nisoldipine is widely recognized for its efficacy in managing high blood pressure. Clinical studies have demonstrated that the extended-release formulation of nisoldipine effectively reduces both systolic and diastolic blood pressure over a 24-hour period.
Clinical Study Overview
- Study Design : Five double-blind, placebo-controlled trials.
- Participants : Over 600 patients treated with nisoldipine and approximately 300 with placebo.
- Results : Significant reductions in blood pressure were observed, with mean placebo-subtracted reductions in supine systolic and diastolic blood pressure at trough (24 hours post-dose) being notable .
Parameter | Nisoldipine Group | Placebo Group |
---|---|---|
Mean Reduction in Systolic BP | XX mmHg | YY mmHg |
Mean Reduction in Diastolic BP | XX mmHg | YY mmHg |
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity against influenza A virus. The compound interferes with viral entry and replication, suggesting a potential role in treating viral infections.
Mechanistic Insights
- In Vitro Studies : Nisoldipine has been shown to inhibit multiple strains of influenza A virus effectively. It acts by disrupting the viral life cycle.
- Combination Therapy : Studies demonstrated that nisoldipine could enhance the efficacy of neuraminidase inhibitors like zanamivir, indicating potential for combination therapies against influenza .
Drug Combination | IC50 Ratio (Nisoldipine:Zanamivir) | FICI Value |
---|---|---|
Nisoldipine + Zanamivir | 1:1 | < 0.5 (synergistic effect) |
Inhibition of Inflammatory Pathways
A novel application of this compound involves its role as an inhibitor of inflammatory caspases, which are critical mediators in pyroptosis—a form of programmed cell death associated with inflammation.
Research Findings
- Nitrosonisoldipine (NTS) : A photodegradation product of nisoldipine was identified as a selective inhibitor of inflammatory caspases. In animal models, NTS improved survival rates in septic conditions by inhibiting both canonical and noncanonical pyroptotic pathways .
Treatment Condition | Survival Rate (%) |
---|---|
Control | XX% |
NTS Treatment | YY% |
Pharmacokinetic Considerations
The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion characteristics.
Key Pharmacokinetic Data
- Bioavailability : The absolute bioavailability from controlled-release formulations is approximately 5%, primarily due to first-pass metabolism.
- Protein Binding : Over 99% protein binding is observed, affecting the drug's distribution .
Parameter | Value |
---|---|
Absolute Bioavailability | ~5% |
Protein Binding | >99% |
Half-Life | 7-12 hours |
作用机制
®-Nisoldipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
相似化合物的比较
Similar Compounds
- Amlodipine
- Nifedipine
- Felodipine
- Isradipine
Uniqueness
®-Nisoldipine is unique due to its specific enantiomeric form, which can have different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy, side effects, and overall therapeutic profile.
属性
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103573-36-0 | |
Record name | Nisoldipine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103573360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NISOLDIPINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36N345QEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。